Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-

Catalog No.
S13378058
CAS No.
2071-27-4
M.F
C17H22NP
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-

CAS Number

2071-27-4

Product Name

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-

IUPAC Name

N-(diphenylphosphanylmethyl)-N-ethylethanamine

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C17H22NP/c1-3-18(4-2)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

YQIYTHIOMUASNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP(C1=CC=CC=C1)C2=CC=CC=C2

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- is a chemical compound characterized by its unique structure that includes an ethanamine backbone substituted with a diphenylphosphino group. This compound is notable for its potential applications in organic synthesis and catalysis due to the presence of the phosphorus-containing ligand, which can enhance reactivity and selectivity in various

  • Coordination Reactions: The diphenylphosphino group can coordinate with transition metals, forming metal complexes that are useful as catalysts in organic reactions.
  • Substitution Reactions: The nitrogen atom in the ethanamine moiety can undergo nucleophilic substitution, allowing the introduction of various substituents.
  • Oxidation and Reduction: The phosphorus atom can participate in redox reactions, where it may be oxidized to phosphine oxides or reduced to phosphines.

These reactions are critical for applications in synthetic chemistry and catalysis.

Several methods have been developed for synthesizing ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-. Common approaches include:

  • Phosphine Ligand Synthesis: The synthesis typically begins with the preparation of the diphenylphosphino group through reactions involving diphenylphosphine and appropriate alkyl halides.
  • Alkylation of Ethanamine: The ethanamine backbone can be synthesized via the alkylation of ammonia or primary amines with ethylene oxide or ethylene bromide.
  • Coupling Reactions: Coupling reactions between the diphenylphosphino derivative and the ethyl-substituted amine can yield the final product.

These methods allow for the production of high-purity compounds suitable for further applications.

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- has several applications:

  • Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations.
  • Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring phosphorus-containing functionalities.
  • Material Science: It may find applications in developing new materials or coatings due to its unique chemical properties.

Interaction studies involving ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- typically focus on its coordination with transition metals. These studies help elucidate its role as a ligand in catalysis and provide insights into reaction mechanisms. Investigations may include:

  • Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to study ligand coordination.
  • Kinetic Studies: To understand how this compound influences reaction rates and mechanisms when used as a ligand in metal-catalyzed processes.

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
N-Methyl-N-(diphenylphosphino)ethanamineStructureContains a methyl group on nitrogen; used in similar catalytic applications.
DiphenylphosphineStructureA simpler structure without an amine; primarily used as a ligand.
N,N-DiethylaminodiphenylphosphineStructureFeatures diethyl substitution; offers different steric and electronic properties compared to ethanamine derivative.

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-'s unique combination of an amine backbone with a diphenylphosphino group distinguishes it from these similar compounds, potentially enhancing its reactivity and selectivity in catalytic processes.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

271.148986704 g/mol

Monoisotopic Mass

271.148986704 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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